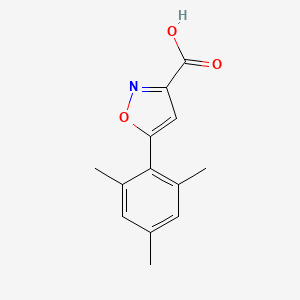

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

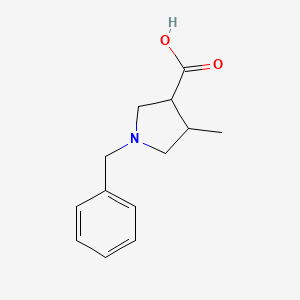

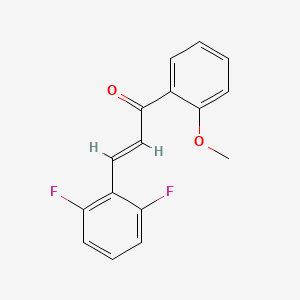

The compound “5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring is a carboxylic acid group (-COOH) and a trimethylphenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with three methyl groups (-CH3) attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups it contains. The oxazole ring, carboxylic acid group, and trimethylphenyl group could each participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure and the functional groups it contains .科学研究应用

Electroluminescent Devices

The compound’s derivatives have been studied for their potential use in OLEDs (Organic Light-Emitting Diodes) . The presence of the trimethylphenyl group contributes to the stability and fluorescence efficiency of the material, making it suitable for use in electroluminescent devices .

Luminescent Materials

Due to its high fluorescence efficiency, this compound can be used to create stable luminescent materials. These materials are promising for applications that require high photostability, such as in lighting and display technologies .

Catalysis

The oxazole derivative can act as a ligand in catalytic processes. Its structure allows it to coordinate with metals, facilitating various catalytic reactions including cross-coupling and oxidation processes .

Medicinal Chemistry

In medicinal chemistry, the compound can be utilized to synthesize bioactive molecules. Its carboxylic acid group can be modified to create new compounds with potential therapeutic effects .

Polymer Materials

The structural features of this compound, particularly the oxazole ring, make it a candidate for the synthesis of polymer materials . These materials can have applications in biotechnology and nanotechnology .

Sensing Devices

Due to its chemical reactivity, the compound can be used in the development of chemical sensors . These sensors can detect specific substances or changes in the environment, useful in industrial and environmental monitoring .

Pharmaceutical Intermediates

The related trimethylphenyl compounds are used as intermediates in pharmaceutical manufacturing. They can be involved in the synthesis of various drugs, highlighting the importance of this compound in the pharmaceutical industry .

Optoelectronics

The compound’s derivatives show potential in the field of optoelectronics , particularly in the development of new types of photovoltaic cells and light sensors . The trimethylphenyl group enhances the material’s electronic properties, which is crucial for these applications .

作用机制

安全和危害

属性

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)11-6-10(13(15)16)14-17-11/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQVKSHZOZTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=NO2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)